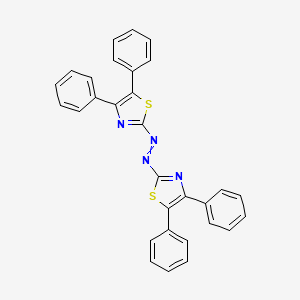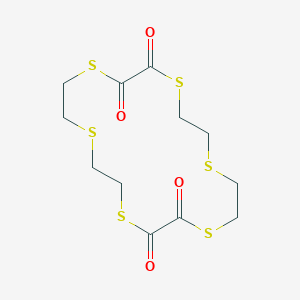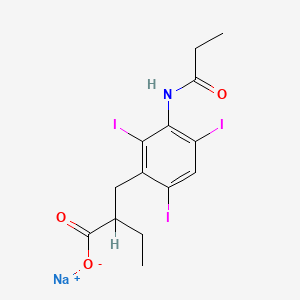
alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt involves multiple steps, typically starting with the iodination of a phenyl ring. The introduction of the propionylamino group is achieved through a series of substitution reactions. The final step involves the formation of the sodium salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the time and cost associated with the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The iodine atoms can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-3-(3-acetylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
- 2-Ethyl-3-(3-butyrylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
Uniqueness
Compared to similar compounds, 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is unique due to its specific propionylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as diagnostic imaging and biochemical assays.
Eigenschaften
CAS-Nummer |
69382-16-7 |
|---|---|
Molekularformel |
C14H15I3NNaO3 |
Molekulargewicht |
648.98 g/mol |
IUPAC-Name |
sodium;2-[[2,4,6-triiodo-3-(propanoylamino)phenyl]methyl]butanoate |
InChI |
InChI=1S/C14H16I3NO3.Na/c1-3-7(14(20)21)5-8-9(15)6-10(16)13(12(8)17)18-11(19)4-2;/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
JWTDQMZNYKKRHR-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CC)I)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)

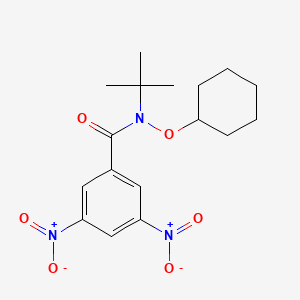
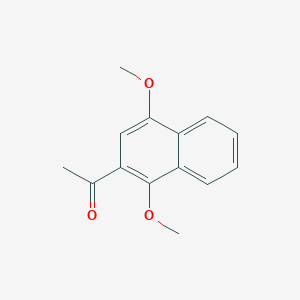
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
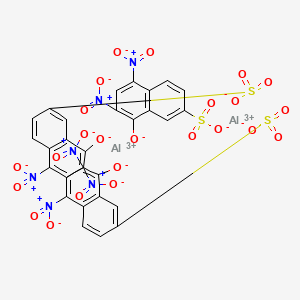
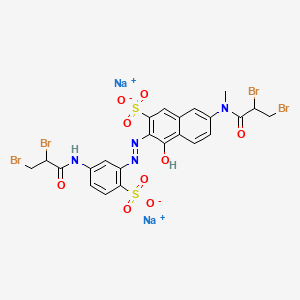

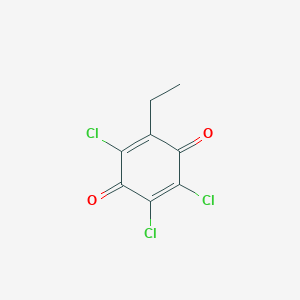
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
